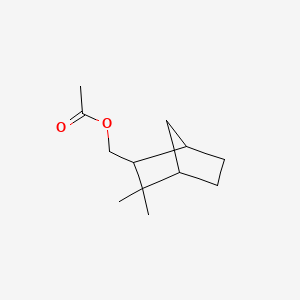
Bis(3-methoxypropyl) adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’adipate de bis(3-méthoxypropyle) est un composé organique de formule moléculaire C14H26O6. Il s’agit d’un diester dérivé de l’acide adipique et du 3-méthoxypropanol. Ce composé est connu pour ses applications dans divers domaines industriels et scientifiques en raison de ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’adipate de bis(3-méthoxypropyle) peut être synthétisé par la réaction d’estérification entre l’acide adipique et le 3-méthoxypropanol. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide p-toluènesulfonique pour faciliter le processus d’estérification. La réaction est réalisée sous reflux, et l’eau formée pendant la réaction est éliminée en permanence pour amener la réaction à son terme .
Méthodes de production industrielle
En milieu industriel, la production d’adipate de bis(3-méthoxypropyle) implique souvent des procédés d’estérification à grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit. L’utilisation de réacteurs continus et de techniques de séparation efficaces, telles que la distillation, sont des pratiques courantes dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
L’adipate de bis(3-méthoxypropyle) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques et les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes méthoxy par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) et l’éthylate de sodium (NaOEt) sont utilisés.
Principaux produits formés
Oxydation : Acides carboxyliques aromatiques et cétones.
Réduction : Alcools.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
Applications dans la recherche scientifique
L’adipate de bis(3-méthoxypropyle) a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme plastifiant en chimie des polymères pour améliorer la flexibilité et la durabilité des polymères.
Biologie : Employé dans l’étude des réactions d’estérification et d’hydrolyse catalysées par les enzymes.
Médecine : Étudié pour son utilisation potentielle dans les systèmes d’administration de médicaments en raison de sa biocompatibilité.
Industrie : Utilisé dans la production de plastiques biodégradables et comme solvant dans divers procédés industriels.
Applications De Recherche Scientifique
Bis(3-methoxypropyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
Le mécanisme d’action de l’adipate de bis(3-méthoxypropyle) implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut subir une hydrolyse pour libérer de l’acide adipique et du 3-méthoxypropanol, qui peuvent ensuite participer aux voies métaboliques. Les groupes esters du composé peuvent également interagir avec les enzymes, influençant leur activité et leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
- Adipate de diéthyle
- Adipate de dibutyle
- Adipate de diméthyle
Comparaison
L’adipate de bis(3-méthoxypropyle) est unique en raison de la présence de groupes méthoxy, qui confèrent des caractéristiques de solubilité et de réactivité différentes par rapport à d’autres esters adipiques. Par exemple, l’adipate de diéthyle et l’adipate de dibutyle ne possèdent pas la fonctionnalité méthoxy, ce qui rend l’adipate de bis(3-méthoxypropyle) plus adapté à des applications spécifiques où une solubilité et une réactivité améliorées sont requises .
Propriétés
Numéro CAS |
85661-31-0 |
|---|---|
Formule moléculaire |
C14H26O6 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
bis(3-methoxypropyl) hexanedioate |
InChI |
InChI=1S/C14H26O6/c1-17-9-5-11-19-13(15)7-3-4-8-14(16)20-12-6-10-18-2/h3-12H2,1-2H3 |
Clé InChI |
SJQDRHYTRQQLHY-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC(=O)CCCCC(=O)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


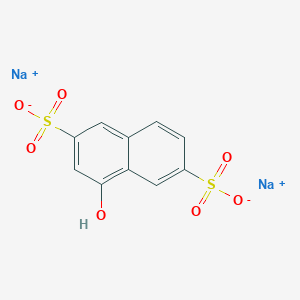

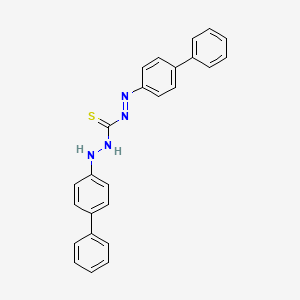

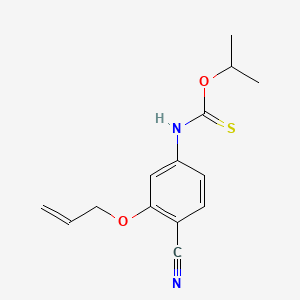
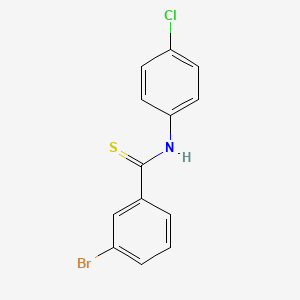
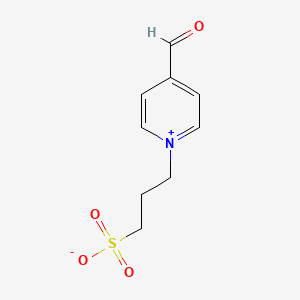

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


